Anticancer Growth Inhibition: Sartorypyrone B GI50 Values in Breast, Lung, and Melanoma Lines vs. Chevalone C
Sartorypyrone B demonstrates potent growth inhibitory activity against human cancer cell lines MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) with GI50 values of 17.8 μM, 20.5 μM, and 25.0 μM, respectively [1]. In contrast, its structural analog chevalone C exhibits no reported activity against these specific lines but instead shows cytotoxicity against BC1 human breast cancer cells (IC50 = 8.7 μg/mL) and antimycobacterial activity against M. tuberculosis H37Ra (MIC = 6.3 μg/mL) . This differential activity profile indicates that the 2β-acetoxyl modification redirects the compound's biological target spectrum away from antimicrobial and toward selective anticancer pathways.
| Evidence Dimension | Growth inhibition (GI50) against MCF-7, NCI-H460, A375-C5 cancer cell lines |
|---|---|
| Target Compound Data | Sartorypyrone B: MCF-7 GI50 = 17.8 μM, NCI-H460 GI50 = 20.5 μM, A375-C5 GI50 = 25.0 μM |
| Comparator Or Baseline | Chevalone C: No GI50 reported for MCF-7, NCI-H460, A375-C5; active against BC1 (IC50 = 8.7 μg/mL) and M. tuberculosis (MIC = 6.3 μg/mL) |
| Quantified Difference | Sartorypyrone B is active against MCF-7, NCI-H460, and A375-C5 at GI50 values of 17.8-25.0 μM, whereas chevalone C is inactive against these lines but active against BC1 and M. tuberculosis |
| Conditions | Cell viability assays; cell lines: MCF-7, NCI-H460, A375-C5, BC1, M. tuberculosis H37Ra |
Why This Matters
For oncology research programs targeting breast, lung, or melanoma cancer models, Sartorypyrone B provides a defined activity profile distinct from chevalone C, enabling more precise hypothesis testing in anticancer drug discovery.
- [1] TargetMol. Sartorypyrone B (T81201) Product Technical Datasheet. CAS: 1452396-11-0. View Source
